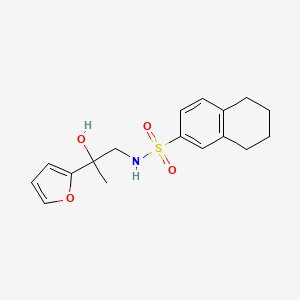

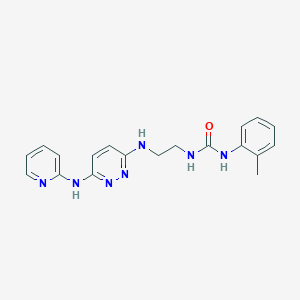

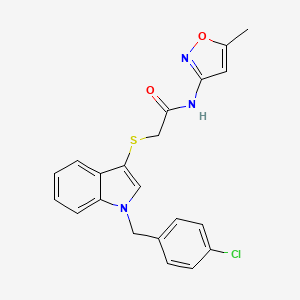

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one is a compound of interest due to its potential therapeutic properties . It belongs to the class of organic compounds known as quinolines and derivatives .

Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2-ones, which includes 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one, involves several approaches. These include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .Chemical Reactions Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N -Boc-2-iodoanilines followed by cyclization . Both the coupling reaction and the cyclization occurred without racemization .Aplicaciones Científicas De Investigación

Antiviral Activity

Dihydroquinoxalin-2-ones, which include 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one, have demonstrated potential therapeutic properties, particularly antiviral activities . This makes them a subject of interest in the development of new antiviral drugs.

Anti-inflammatory Activity

In addition to their antiviral properties, dihydroquinoxalin-2-ones have also shown anti-inflammatory activities . This suggests they could be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Some studies have evaluated the antiproliferative activity of dihydroquinoxalin-2-ones against various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines . This indicates potential applications in cancer therapy.

Synthesis of N-Heterocycles

Imidates, which can be synthesized from 4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one, serve as powerful molecules in reactions with several applications in the synthesis of heterocyclic molecules . This includes the synthesis of N-heterocycles such as imidazolines, (benz)imidazoles, (benz)oxazoles, oxazolines, thiazolines, and azines .

Drug Development

The chemical versatility of dihydroquinoxalin-2-ones allows for multiple diversification strategies to produce a broad range of substitution patterns . This versatility can be leveraged in the development of new drugs with varied properties.

Development of Anti-HIV Drugs

Specific structures of dihydroquinoxalin-2-ones, such as 3-cyclopropylethynyl-4-ethoxycarbonyl-3-methyl-3,4-dihydroquinoxalin-2-one, have been studied for their potential as anti-HIV drug candidates .

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 3,4-dihydroquinoxalin-2-ones, have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Mode of Action

It’s worth noting that similar compounds have been studied for their potential as antihiv drug candidates .

Biochemical Pathways

The related 3,4-dihydroquinoxalin-2-ones are known to have broad therapeutic potential, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Safety and Hazards

Propiedades

IUPAC Name |

4-pyridin-2-yl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-9-16(12-7-3-4-8-14-12)11-6-2-1-5-10(11)15-13/h1-8H,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWBKYMGZIYZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-2-yl-1,3-dihydroquinoxalin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)

![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)

![N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B2519806.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)